molecular formula C10H10BrN B155526 5-bromo-2,3-dimethyl-1H-indole CAS No. 4583-55-5

5-bromo-2,3-dimethyl-1H-indole

Cat. No.: B155526
CAS No.: 4583-55-5
M. Wt: 224.1 g/mol
InChI Key: IOGAIEWEHFPGNO-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dimethyl-1H-indole is a brominated derivative of indole, a significant heterocyclic compound in organic chemistry Indoles are known for their aromatic properties and are found in many natural products and pharmaceuticals

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2,3-dimethyl-1H-indole typically involves the bromination of 2,3-dimethylindole. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the indole ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized for high yield and purity, and the product is purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-dimethyl-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation Reactions: The indole ring can be oxidized to form different functional groups.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the indole ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

    Substitution Reactions: Products include various substituted indoles depending on the nucleophile used.

    Oxidation Reactions: Products include indole-2,3-diones and other oxidized derivatives.

    Reduction Reactions: Products include dehalogenated indoles and reduced indole derivatives.

Scientific Research Applications

5-Bromo-2,3-dimethyl-1H-indole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

    Medicine: The compound is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    5-Bromoindole: Similar structure but lacks the methyl groups, resulting in different reactivity and applications.

    2,3-Dimethylindole: Lacks the bromine atom, affecting its chemical properties and biological activities.

    5-Bromo-1-methyl-1H-indole: Similar brominated indole with different substitution patterns.

Uniqueness

5-Bromo-2,3-dimethyl-1H-indole is unique due to the presence of both bromine and methyl groups, which confer distinct chemical reactivity and potential applications. Its unique structure allows for selective interactions with biological targets, making it valuable in medicinal chemistry and biochemical research.

Properties

IUPAC Name

5-bromo-2,3-dimethyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGAIEWEHFPGNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30510046
Record name 5-Bromo-2,3-dimethyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4583-55-5
Record name 5-Bromo-2,3-dimethyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Following a published procedure (Gundersen, E. G. U.S. Patent App. Publ. US 2005/070592) 2-Butanone (0.11 mL, 1.278 mmol) was added to a solution of 4-bromophenylhydrazine hydrochloride (0.300 g, 1.342 mmol in EtOH (3.8 mL). The mixture was heated to reflux for 22 h, concentrated in vacuo, and partitioned between EtOAc and 1N HCl. The organic layer was washed with H2O and saturated aqueous NaHCO3, dried over Na2SO4, filtered, and concentrated. The crude residue was purified by chromatography (SiO2, 0-20% EtOAc/Hexane) to afford the desired indole as a pink powder (200 mg, 67%).
Quantity
0.11 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3.8 mL
Type
solvent
Reaction Step Two
Yield
67%

Synthesis routes and methods II

Procedure details

The desired product was prepared using a procedure similar to step 1 of example 3. Thus, 4-bromophenylhydrazine, hydrochloride (4.694 g, 21 mmol) was reacted with 2-butanone (1.442 g, 20 mmol) in ethanol (60 ml) to give the product (3.586 g, 16.002 mmol, 76%) as a tan solid, mp 135-137° C. 1H NMR (DMSO-d6) δ 2.11 (s, 3H), 2.29 (s, 3H), 7.05 (dd, J=1.8, 8.4 Hz, 1H), 7.16 (d, J=8.6 Hz, 1H), 7.49 (d, J=1.5 Hz, 1H), 10.85 (s, 1H); [ESI(−)], m/z 222/224 (M−H)−.
Quantity
4.694 g
Type
reactant
Reaction Step One
Quantity
1.442 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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